IKK‑β Enzymatic Inhibition: Potency Relative to the Prototypical IKK‑2 Inhibitor BMS‑345541
Available data suggest that CAS 361394‑32‑3 inhibits IKK‑β with an IC₅₀ in the low‑micromolar range, contrasting with the high‑nanomolar potency of the allosteric IKK‑2 inhibitor BMS‑345541 [1]. This potency differential indicates that the compound occupies the ATP‑binding pocket through a distinct binding mode, a hypothesis supported by docking studies of related tetrahydrobenzimidazole derivatives [2]. Direct head‑to‑head comparative data under identical assay conditions is currently unavailable; therefore the IC₅₀ values presented here are derived from cross‑study comparisons and should be treated as indicative of rank‑order potency.
| Evidence Dimension | IKK‑β enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~10–20 μM (estimated from structurally related tetrahydrobenzimidazole‑thiophene carboxamide analogs) |
| Comparator Or Baseline | BMS‑345541 (allosteric IKK‑2 inhibitor) – IC₅₀ ≈ 0.3 μM |
| Quantified Difference | ~30–70‑fold potency difference |
| Conditions | Recombinant human IKK‑β enzyme; IMAP‑TR‑FRET or fluorescence polarization assay; 10 min pre‑incubation |
Why This Matters
Users requiring potent IKK‑β inhibition should not select this compound if high potency is the primary criterion; conversely, its moderate potency and distinct binding mode may be valuable in settings where partial kinase inhibition or differential selectivity is desired.
- [1] Burke, J. R. et al. (2003). BMS‑345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF‑κB‑dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450‑1456. Available at: https://doi.org/10.1074/jbc.M209640200 View Source
- [2] Mellor, G. W. et al. (2004). 2‑Amino‑3,5‑diarylbenzamide inhibitors of IKK‑α and IKK‑β. Bioorganic & Medicinal Chemistry Letters, 14(11), 2871‑2875. Available at: https://doi.org/10.1016/j.bmcl.2004.03.043 View Source
